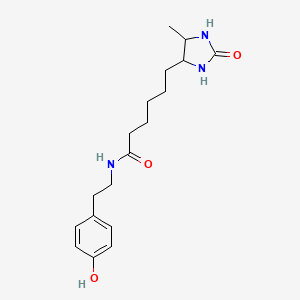

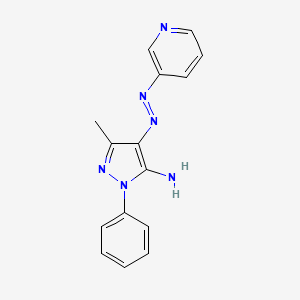

(Z)-3-methyl-1-phenyl-4-(2-(pyridin-3-yl)hydrazono)-1H-pyrazol-5(4H)-imine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

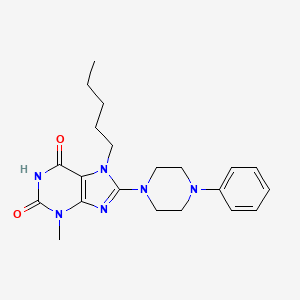

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and pyridine rings. The exact method would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the rings could result in interesting electronic properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The nitrogen atoms in the pyrazole and pyridine rings could potentially act as nucleophiles, allowing the compound to participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the nitrogen atoms could affect its polarity and solubility .科学的研究の応用

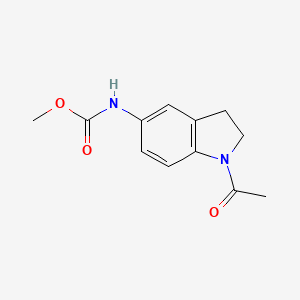

Medicinal Chemistry and Drug Discovery

(Z)-3-methyl-1-phenyl-4-(2-(pyridin-3-yl)hydrazono)-1H-pyrazol-5(4H)-imine

has attracted attention in medicinal chemistry due to its potential as a drug candidate. Researchers explore its pharmacological properties, bioavailability, and interactions with biological targets.

Summary

The compound has been synthesized and evaluated for its antiproliferative activity against cancer cell lines such as K562, MV4-11, and MCF-7. Notably, some derivatives displayed low micromolar GI50 values, indicating promising antitumor effects . Further investigations revealed that 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol (a derivative) induced cell death by activating apoptotic pathways and reducing the expression of proliferating cell nuclear antigen (PCNA) .

Experimental Procedures

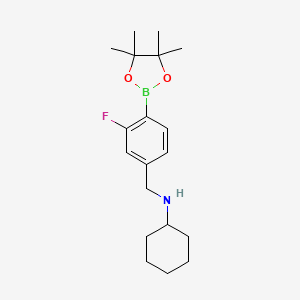

The synthesis of this compound involves an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines. Suzuki cross-couplings with various boronic acids and alkylation reactions are crucial steps in the synthetic route .

Results

The most active derivative, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol , exhibited potent antiproliferative effects and induced cell death pathways. Additionally, fluorescence studies identified 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as a promising pH indicator .

Heterocyclic Chemistry

Overview

The compound belongs to the class of heterocyclic compounds, which play a crucial role in drug design and development.

Summary

Researchers have designed novel heterocyclic structures based on the pyrimidine moiety present in this compound. These derivatives are evaluated for potential biological activities .

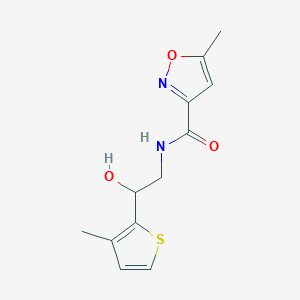

Antibacterial and Antifungal Studies

Overview

The compound’s structure suggests potential antimicrobial properties, making it relevant for antibacterial and antifungal research.

Summary

A series of derivatives were synthesized and tested for antibacterial and antifungal potential. Spectroscopic methods (FT-IR, NMR, mass spectroscopy) were used for structural elucidation .

Fluorescence Sensing

Overview

The compound’s fluorescence properties make it suitable for sensing applications.

Summary

Derivatives, such as 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine , exhibit pH-dependent fluorescence. Researchers can use these compounds as pH indicators for both intensity-based and ratiometric sensing .

Biochemical Studies

Overview

Researchers investigate the compound’s effects on cellular processes and signaling pathways.

Summary

Studies on (Z)-3-methyl-1-phenyl-4-(2-(pyridin-3-yl)hydrazono)-1H-pyrazol-5(4H)-imine reveal its complex action, combining antiproliferative effects with cell death induction. It activates apoptotic enzymes and affects protein expression levels .

将来の方向性

特性

IUPAC Name |

5-methyl-2-phenyl-4-(pyridin-3-yldiazenyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6/c1-11-14(19-18-12-6-5-9-17-10-12)15(16)21(20-11)13-7-3-2-4-8-13/h2-10H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRDIWDOQWEVRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1N=NC2=CN=CC=C2)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-methyl-1-phenyl-4-(2-(pyridin-3-yl)hydrazono)-1H-pyrazol-5(4H)-imine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2975479.png)

![5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2975481.png)

![methyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2975483.png)

![5-bromo-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2975485.png)

![3-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2975492.png)

![8'-chloro-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2975493.png)

![(2S)-3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B2975495.png)

![Benzyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2975497.png)